
Linsitinib-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linsitinib-d3 is a deuterated form of Linsitinib, a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). This compound is primarily investigated for its potential antineoplastic activity, particularly in the treatment of various types of cancer. By inhibiting IGF-1R and IR, this compound prevents tumor cell proliferation and induces apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Linsitinib-d3 involves the incorporation of deuterium atoms into the Linsitinib molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including the formation of key intermediates and their subsequent deuteration under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Linsitinib-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions may occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties .
Applications De Recherche Scientifique
Linsitinib-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Linsitinib.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving IGF-1R and IR.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting IGF-1R and IR pathways.
Mécanisme D'action
Linsitinib-d3 exerts its effects by selectively inhibiting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). These receptors play crucial roles in cellular proliferation, differentiation, and survival. By inhibiting these receptors, this compound disrupts the signaling pathways that promote tumor cell growth and survival, leading to apoptosis. The primary molecular targets include the IGF-1R and IR, and the downstream pathways affected include the PI3K/AKT and MAPK pathways .
Comparaison Avec Des Composés Similaires
OSI-906: Another name for Linsitinib, which also inhibits IGF-1R and IR.
BMS-754807: A dual inhibitor of IGF-1R and IR with similar antineoplastic properties.
NVP-AEW541: A selective IGF-1R inhibitor used in cancer research.
Uniqueness of Linsitinib-d3: this compound is unique due to its deuterated nature, which can provide advantages in pharmacokinetics and metabolic stability compared to its non-deuterated counterparts. The incorporation of deuterium atoms can lead to a slower rate of metabolism, potentially enhancing the compound’s efficacy and reducing side effects .
Propriétés
Formule moléculaire |
C26H23N5O |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3 |
Clé InChI |
PKCDDUHJAFVJJB-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
SMILES canonique |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



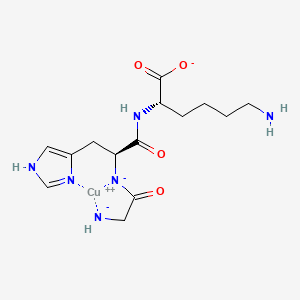

![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
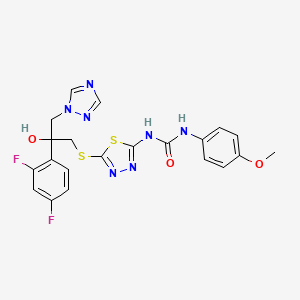

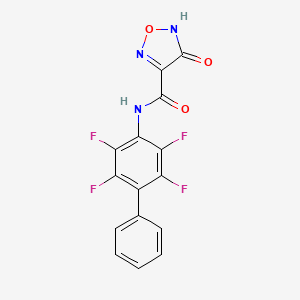
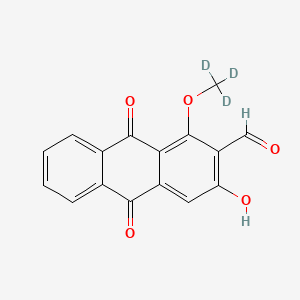
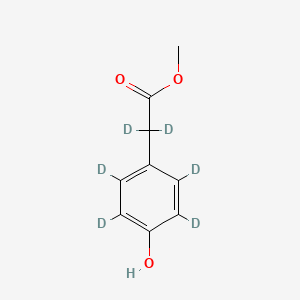
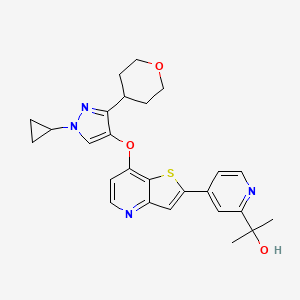
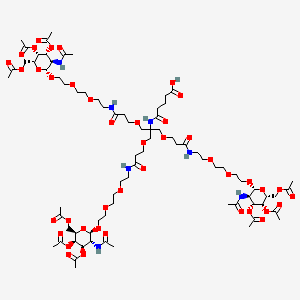

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
